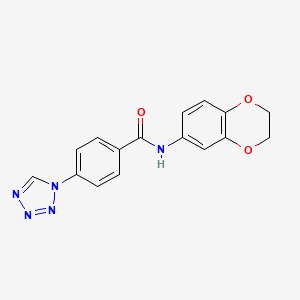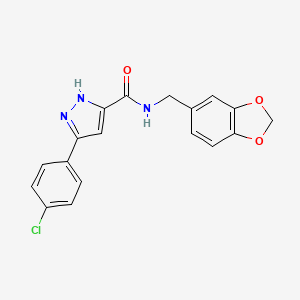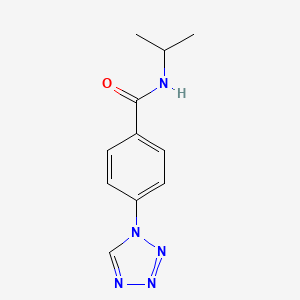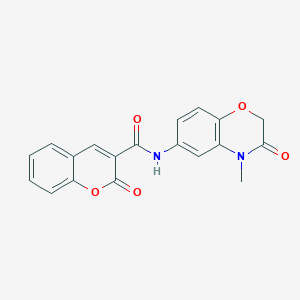![molecular formula C16H18BrN3O B11303481 azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11303481.png)
azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone typically involves the reaction of azepane with 4-bromophenylhydrazine and a suitable ketone. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanol, while reduction may produce azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]amine.
Aplicaciones Científicas De Investigación
Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Azepan-1-yl[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanone
- Azepan-1-yl[5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanone
- Azepan-1-yl[5-(4-methylphenyl)-1H-pyrazol-3-yl]methanone
Uniqueness
Azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Propiedades
Fórmula molecular |
C16H18BrN3O |
|---|---|
Peso molecular |
348.24 g/mol |
Nombre IUPAC |
azepan-1-yl-[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C16H18BrN3O/c17-13-7-5-12(6-8-13)14-11-15(19-18-14)16(21)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10H2,(H,18,19) |
Clave InChI |
PAWTWWQAIXMUKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11303410.png)




![1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303434.png)

![1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11303460.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303468.png)
![(4-{2-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11303484.png)
![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11303491.png)
![N-(2-methoxybenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303493.png)
![4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11303495.png)
